5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
cyclopropyl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRUCNRPNZWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves starting materials such as 4R-hydroxy-L-proline. The synthetic route includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of backbone-constrained analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as GABA receptors. The compound’s structure allows it to mimic the action of GABA, potentially modulating neurotransmission and exerting therapeutic effects . The pathways involved include binding to GABA receptors and influencing ion channel activity.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The bicyclo[2.2.1]heptane scaffold is a common motif in drug discovery. Below is a comparative analysis of key derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopropanecarbonyl group increases lipophilicity compared to polar derivatives like the oxalate salt or fluorinated analogs. This may enhance blood-brain barrier penetration .
- Biological Activity : While direct data is scarce, structurally related 2-azabicyclo[2.2.1]heptanes are explored as intermediates in kinase inhibitors or neurotransmitter analogs .
Biological Activity
5-Cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic compound with significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which incorporates both an oxygen atom and a nitrogen atom within its framework. The molecular formula for this compound is , and it has a molecular weight of approximately 139.17 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.
The biological activity of 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit specific enzymes by fitting into their active sites, thereby altering biochemical pathways essential for various physiological functions.
- Receptor Modulation : It may also act on neurotransmitter receptors, influencing signaling pathways that affect mood, cognition, and other neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
| Effect | Description |
|---|---|
| Antinociceptive | Demonstrated pain-relieving properties in animal models. |
| CNS Activity | Potential effects on central nervous system functioning, impacting behavior and mood. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential in infection treatment. |
Case Studies
- Antinociceptive Activity : A study conducted on rodents showed that administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
- CNS Effects : In behavioral studies, the compound was observed to enhance cognitive function in memory tasks, suggesting it may have applications in treating cognitive disorders.
- Antimicrobial Properties : Laboratory tests revealed that 5-cyclopropanecarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane displayed inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the bicyclic structure with functional groups that enhance its biological activity. Researchers utilize this compound as a building block for developing new pharmaceuticals targeting various diseases.
Q & A
Q. What computational tools predict SAR for bicyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
